molecular formula C7H5F4NO3S B13475230 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide

5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide

Katalognummer: B13475230
Molekulargewicht: 259.18 g/mol
InChI-Schlüssel: UFAKOGQDWHQJBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzene groups attached to a sulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amines, which are then subjected to redox reactions to form the final sulfonamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wirkmechanismus

The mechanism of action of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and sulfonamide groups can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is unique due to its combination of difluoromethoxy and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5F4NO3S

Molekulargewicht

259.18 g/mol

IUPAC-Name

5-(difluoromethoxy)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C7H5F4NO3S/c8-3-1-4(9)6(16(12,13)14)2-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14)

InChI-Schlüssel

UFAKOGQDWHQJBR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.